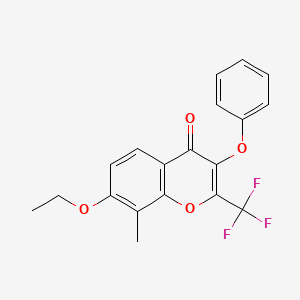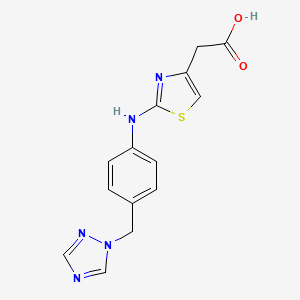![molecular formula C15H19F2NO4S B2613659 1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine CAS No. 2310103-93-4](/img/structure/B2613659.png)
1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine is a synthetic organic compound with the molecular formula C15H19F2NO4S It is characterized by the presence of a difluorophenyl group, a methanesulfonyl group, and an azetidine ring substituted with an oxolan-3-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the 2,5-difluorophenylmethanesulfonyl chloride, which is achieved by reacting 2,5-difluorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine.
Azetidine Ring Formation: The azetidine ring is formed by reacting the difluorophenylmethanesulfonyl chloride with an appropriate azetidine precursor under basic conditions.
Oxolan-3-ylmethoxy Substitution: The final step involves the substitution of the azetidine ring with the oxolan-3-ylmethoxy group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2,5-difluorophenyl)methanesulfonyl]-3-(tetrahydro-3-furanylmethoxy)azetidine
- 1-(2,5-difluorophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Uniqueness
1-[(2,5-difluorophenyl)methanesulfonyl]-3-[(oxolan-3-yl)methoxy]azetidine is unique due to the presence of the oxolan-3-ylmethoxy group, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(oxolan-3-ylmethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c16-13-1-2-15(17)12(5-13)10-23(19,20)18-6-14(7-18)22-9-11-3-4-21-8-11/h1-2,5,11,14H,3-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCHPYBLPFXZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2613576.png)
![1-(4-benzoylbenzoyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiourea](/img/structure/B2613580.png)
![2-cyano-N-phenyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B2613581.png)
![N-{[5-(dimethylamino)pyrimidin-2-yl]methyl}-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2613583.png)



![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)
![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)



![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)
